N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide
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Overview
Description
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both isoquinoline and sulfonamide groups, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting with a suitable isoquinoline precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of Aminobutyl and Benzenesulfonyl Ethyl Groups: These groups can be attached through nucleophilic substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its antimicrobial properties or other therapeutic potentials.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide exerts its effects likely involves interactions with specific molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The specific pathways would depend on the biological context, potentially involving metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Isoquinoline Derivatives: Compounds with similar isoquinoline cores, used in various pharmacological applications.
Uniqueness
N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is unique due to its combination of isoquinoline and sulfonamide groups, which may confer distinct biological activities and chemical properties compared to simpler analogs.
Properties
CAS No. |
651307-44-7 |
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Molecular Formula |
C21H25N3O4S2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O4S2/c22-12-4-5-14-24(15-16-29(25,26)19-8-2-1-3-9-19)30(27,28)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2 |
InChI Key |
IQJSBQDGJJSLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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